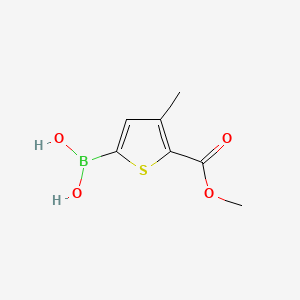
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of boronic acid, which are commonly used in organic chemistry and medicinal chemistry. They are involved in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The synthesis of boronic acids involves several steps, including the reaction of a carboxylic acid with a carbodiimide, followed by the addition of a base and an acid .Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and a carbon atom . The structure of this particular compound would be further characterized by the presence of a methoxymethyl group and a trifluoromethyl group attached to the pyrazol ring .Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary widely depending on the specific groups attached to the boron atom. In general, boronic acids are stable and readily prepared compounds . The specific properties of “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” are not available in the retrieved data.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Boronic acids have gained attention in medicinal chemistry due to their ability to form reversible covalent bonds with diols and other functional groups. Researchers explore the potential of 1-(Methoxymethyl)-3-(trifluoromethyl)pyrazole-4-boronic acid as a building block for designing novel drugs. Its boron-carrier properties could be harnessed for targeted drug delivery systems .
Neutron Capture Therapy (NCT)
Boron-containing compounds play a crucial role in NCT, a cancer treatment that exploits the capture of thermal neutrons by boron-10 nuclei. These reactions release high-energy particles that selectively damage tumor cells. While 1-(Methoxymethyl)-3-(trifluoromethyl)pyrazole-4-boronic acid is only marginally stable in water, its boron content makes it a candidate for further investigation in NCT .
Mecanismo De Acción
The mechanism of the Suzuki-Miyaura reaction involves several steps. First, the palladium catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a new Pd-C bond. Then, the boronic acid undergoes transmetalation, transferring the aryl or vinyl group to the palladium. Finally, the new aryl-aryl or aryl-vinyl bond is formed through reductive elimination .
Direcciones Futuras
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . They have shown potential in various areas such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This suggests that boronic acids, including “(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid”, may have promising applications in the future.
Propiedades
IUPAC Name |
[1-(methoxymethyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BF3N2O3/c1-15-3-12-2-4(7(13)14)5(11-12)6(8,9)10/h2,13-14H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAPGEYGJQXEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)COC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681622 |
Source


|
| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1218790-73-8 |
Source


|
| Record name | B-[1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Methoxymethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B580390.png)





![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)




![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)
